1-(2-Bromoethoxy)-3-methoxybenzene
Overview
Description
1-(2-Bromoethoxy)-3-methoxybenzene is a halogenated methoxybenzene derivative, a class of compounds that are ubiquitous in the environment but not produced in large technical quantities. These compounds, particularly brominated and chlorinated anisoles, have been detected in various environmental samples, such as in the marine troposphere of the Atlantic Ocean . The presence of bromoanisoles in the environment is often attributed to biogenic sources, while chloroanisoles are typically considered to have an anthropogenic origin .
Synthesis Analysis
The synthesis of halogenated methoxybenzenes, such as 1-(2-Bromoethoxy)-3-methoxybenzene, can involve selective nucleophilic displacement reactions. For instance, a methoxy group in trimethoxybenzenes can be displaced by other groups, such as a butyl group, through a reaction with butyllithium in hexane, which likely proceeds via an addition-elimination mechanism . This suggests that a similar approach could be used to introduce a bromoethoxy group into a methoxybenzene compound to synthesize the compound .
Molecular Structure Analysis
The molecular structure of methoxybenzenes has been extensively studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For example, the solid-state structure of 1,2-dimethoxybenzene shows that the methoxy groups are twisted out of the plane of the benzene ring . This twisting can affect the physical and chemical properties of the molecule. The molecular structure of 1-(2-Bromoethoxy)-3-methoxybenzene would likely show similar characteristics, with the bromoethoxy group influencing the overall conformation and reactivity of the molecule.
Chemical Reactions Analysis
Methoxybenzenes can undergo various chemical reactions, including radical bromination, as demonstrated by the formation of 1-(dibromomethyl)-4-methoxy-2-methylbenzene from the radical bromination of 4-methoxy-1,2-dimethylbenzene . This indicates that bromination reactions are relevant for the synthesis and transformation of methoxybenzene derivatives, including 1-(2-Bromoethoxy)-3-methoxybenzene. The presence of the bromoethoxy group could also facilitate further chemical transformations through nucleophilic substitution or elimination reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzenes are influenced by their molecular structure. For instance, the planarity of the molecules and the orientation of the methoxy groups can affect their packing in the solid state and their intermolecular interactions . The presence of halogen atoms, such as bromine, can lead to additional intermolecular interactions, such as halogen bonding, which can be observed in the crystal structure of dibromomethyl methoxybenzenes . These interactions can influence the melting points, solubility, and reactivity of the compounds. The specific physical and chemical properties of 1-(2-Bromoethoxy)-3-methoxybenzene would need to be determined experimentally, but it is likely that the bromoethoxy and methoxy groups would play a significant role in dictating these properties.
Scientific Research Applications
Reductive Electrophilic Substitution and Synthesis
1-(2-Bromoethoxy)-3-methoxybenzene and related derivatives are used in the synthesis of various organic compounds. For example, 1,2-Dimethoxy-3-methoxymethoxybenzene was used as a starting material to transform a 1,2,3-trioxybenzene into different 1-oxy-2,3-dicarbobenzenes via reductive electrophilic substitution and Pd-catalyzed cross-coupling reaction (Azzena, Melloni, & Pisano, 1993).
Intermediate in Medicinal Chemistry
Compounds like 1-(2-Bromoethoxy)-4-nitrobenzene, closely related to 1-(2-Bromoethoxy)-3-methoxybenzene, are intermediates in the synthesis of medicines such as dofetilide, which is used for treating arrhythmia. The synthesis and optimization of these intermediates are crucial for the development of effective pharmaceuticals (Zhai Guang-xin, 2006).
Ring-Opening of Epoxides
Studies have shown that 1-(2-Bromoethoxy)-3-methoxybenzene derivatives can be used in the ring-opening of epoxides, a significant reaction in organic synthesis. For instance, 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene was used as a catalyst in the ring-opening of 1,2-epoxyethanes with ammonium thiocyanate, leading to the synthesis of various biologically active molecules (Niknam, 2004).
Polymer Synthesis and Properties
Derivatives of 1-(2-Bromoethoxy)-3-methoxybenzene have also been used in the synthesis of novel polymers. For example, anionic ring-open polymerization of a functionalized 1-hydroxy-2-methoxybenzene monomer led to the formation of precursor polymers. These polymers demonstrated improved thermal stability and fluorescence properties, making them valuable in various industrial and research applications (Huang et al., 2012).
Organic Chemistry Research
1-(2-Bromoethoxy)-3-methoxybenzene and its analogs are used extensively in organic chemistry research. They serve as building blocks or intermediates in synthesizing more complex molecules, with their properties being crucial in determining the characteristics of the final products. For instance, methoxybenzenes are important structural fragments in various antioxidants and biologically active molecules, and their hydrogen bonding characteristics have been studied extensively (Varfolomeev et al., 2010).
properties
IUPAC Name |
1-(2-bromoethoxy)-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUZRSNUNBPIEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367172 | |
Record name | 1-(2-bromoethoxy)-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-3-methoxybenzene | |
CAS RN |
3245-45-2 | |
Record name | 1-(2-Bromoethoxy)-3-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3245-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-bromoethoxy)-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromoethoxy)-3-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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